Oroxin B
Overview
Description
Oroxin B is a small molecule compound that has been studied for its potential therapeutic applications. Oroxin B is an organic compound that belongs to the class of compounds called pyrroloquinoline quinones (PQQ). Oroxin B was first discovered in the 1970s and its structure was elucidated in the 1980s. It is a naturally occurring compound found in various plants and fungi, and is believed to be involved in various biological processes. Oroxin B has been studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurological disorders.
Scientific research applications
Metabolism and Pharmacological Action
- Oroxin B, a flavonoid from Oroxylum indicum, has significant anti-hepatoma effects. A study characterized its metabolism in vivo and in vitro, identifying various metabolites in rats, liver microsomes, and intestinal bacteria. This research provides insights into the potential mechanisms of Oroxin B's pharmacological action and guidelines for further safety and efficacy investigations (Feng et al., 2021).
Anti-Cancer Properties
- Studies have shown Oroxin B's ability to inhibit proliferation and induce apoptosis in liver cancer cells. It modulates the COX-2/VEGF and PTEN/PI3K/AKT pathways, suggesting its potential as a novel therapeutic agent for liver cancer (Li et al., 2018).
- Oroxin B also exhibits anti-cancer effects by down-regulating microRNA-221, resulting in the inactivation of the PTEN/PI3K/AKT pathway in liver cancer, further supporting its therapeutic potential (Li et al., 2019).
Applications in Other Health Conditions
- Oroxin B selectively induces tumor-suppressive ER stress while inhibiting tumor-adaptive ER stress in B-lymphoma cells, presenting a new strategy for anti-lymphoma drug discovery and therapy (Yang et al., 2015).
- It also attenuates ovariectomy-induced bone loss by suppressing osteoclast formation and activity, indicating its potential in treating osteoporosis (Huang et al., 2021).
- In osteoarthritis, Oroxin B alleviates symptoms through anti-inflammation, inhibition of the PI3K/AKT/mTOR signaling pathway, and enhancement of autophagy (Lu et al., 2022).
properties
IUPAC Name |
5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-8-15-19(31)22(34)24(36)26(41-15)38-9-16-20(32)23(35)25(37)27(42-16)40-14-7-13-17(21(33)18(14)30)11(29)6-12(39-13)10-4-2-1-3-5-10/h1-7,15-16,19-20,22-28,30-37H,8-9H2/t15-,16-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYLVXFWJCKKDW-IJTBWITGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501312120 | |
Record name | Baicalein 7-O-diglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oroxin B | |
CAS RN |
114482-86-9 | |
Record name | Baicalein 7-O-diglucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114482-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Baicalein 7-O-diglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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